molecular formula C20H18N2O5 B2908350 (E)-3-(3-(3,4-dimethoxyphenyl)acrylamido)benzofuran-2-carboxamide CAS No. 898373-52-9

(E)-3-(3-(3,4-dimethoxyphenyl)acrylamido)benzofuran-2-carboxamide

Cat. No. B2908350
M. Wt: 366.373
InChI Key: MGHGKUWKWNLCMZ-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(3-(3,4-dimethoxyphenyl)acrylamido)benzofuran-2-carboxamide, also known as DMAB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMAB belongs to the benzofuran class of compounds and has shown promise in the treatment of various diseases, including cancer and Alzheimer's disease.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (E)-3-(3-(3,4-dimethoxyphenyl)acrylamido)benzofuran-2-carboxamide involves the reaction of 3-(3-(3,4-dimethoxyphenyl)acryloyl)benzofuran-2-carboxylic acid with ammonia to form the corresponding amide.

Starting Materials
3-(3-(3,4-dimethoxyphenyl)acryloyl)benzofuran-2-carboxylic acid, Ammonia

Reaction
Step 1: Dissolve 3-(3-(3,4-dimethoxyphenyl)acryloyl)benzofuran-2-carboxylic acid in a suitable solvent such as dichloromethane., Step 2: Add ammonia to the reaction mixture and stir at room temperature for several hours., Step 3: Filter the resulting solid and wash with a suitable solvent such as ethanol., Step 4: Dry the product under vacuum to obtain (E)-3-(3-(3,4-dimethoxyphenyl)acrylamido)benzofuran-2-carboxamide as a white solid.

Mechanism Of Action

(E)-3-(3-(3,4-dimethoxyphenyl)acrylamido)benzofuran-2-carboxamide exerts its therapeutic effects by modulating various signaling pathways in cells. It has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. (E)-3-(3-(3,4-dimethoxyphenyl)acrylamido)benzofuran-2-carboxamide also inhibits the activity of the NF-κB signaling pathway, which is involved in inflammation and the immune response.

Biochemical And Physiological Effects

(E)-3-(3-(3,4-dimethoxyphenyl)acrylamido)benzofuran-2-carboxamide has been shown to have several biochemical and physiological effects. It inhibits the activity of various enzymes, including topoisomerase II and protein kinase C. (E)-3-(3-(3,4-dimethoxyphenyl)acrylamido)benzofuran-2-carboxamide also modulates the expression of various genes involved in cell growth, apoptosis, and inflammation.

Advantages And Limitations For Lab Experiments

(E)-3-(3-(3,4-dimethoxyphenyl)acrylamido)benzofuran-2-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has shown promise in the treatment of various diseases. However, (E)-3-(3-(3,4-dimethoxyphenyl)acrylamido)benzofuran-2-carboxamide also has several limitations. It is not very water-soluble, which can make it difficult to use in certain experiments. (E)-3-(3-(3,4-dimethoxyphenyl)acrylamido)benzofuran-2-carboxamide also has low bioavailability, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for research on (E)-3-(3-(3,4-dimethoxyphenyl)acrylamido)benzofuran-2-carboxamide. One area of research is the development of more efficient synthesis methods for (E)-3-(3-(3,4-dimethoxyphenyl)acrylamido)benzofuran-2-carboxamide. Another area of research is the development of more water-soluble forms of (E)-3-(3-(3,4-dimethoxyphenyl)acrylamido)benzofuran-2-carboxamide, which would make it easier to use in experiments. Additionally, further research is needed to determine the optimal dosage and administration of (E)-3-(3-(3,4-dimethoxyphenyl)acrylamido)benzofuran-2-carboxamide for therapeutic use. Finally, more research is needed to fully understand the mechanisms of action of (E)-3-(3-(3,4-dimethoxyphenyl)acrylamido)benzofuran-2-carboxamide and its potential therapeutic applications.

Scientific Research Applications

(E)-3-(3-(3,4-dimethoxyphenyl)acrylamido)benzofuran-2-carboxamide has been extensively studied for its potential therapeutic applications. It has shown promise in the treatment of cancer by inhibiting the growth of cancer cells and inducing apoptosis. (E)-3-(3-(3,4-dimethoxyphenyl)acrylamido)benzofuran-2-carboxamide has also been studied for its potential use in the treatment of Alzheimer's disease by inhibiting the aggregation of amyloid beta peptides, which are implicated in the pathogenesis of the disease.

properties

IUPAC Name

3-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5/c1-25-15-9-7-12(11-16(15)26-2)8-10-17(23)22-18-13-5-3-4-6-14(13)27-19(18)20(21)24/h3-11H,1-2H3,(H2,21,24)(H,22,23)/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGHGKUWKWNLCMZ-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(3-(3,4-dimethoxyphenyl)acrylamido)benzofuran-2-carboxamide

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